Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate
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Overview
Description
Preparation Methods
The synthesis of Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-methylindole with quinoxaline derivatives under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like toluene, ethyl acetate, or chloroform, and may require catalysts to facilitate the process . Industrial production methods may adopt green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common reagents and conditions for these reactions include the use of solvents like DMSO, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reactants and conditions employed.
Scientific Research Applications
Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate can be compared with other similar compounds, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: Known for its antimicrobial properties.
These compounds share similar structural features and pharmacological activities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
pentyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
InChI |
InChI=1S/C22H23N3O2/c1-3-4-7-13-27-19(26)14-25-21-15(2)9-8-10-16(21)20-22(25)24-18-12-6-5-11-17(18)23-20/h5-6,8-12H,3-4,7,13-14H2,1-2H3 |
InChI Key |
YPVMPIYKARFZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
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